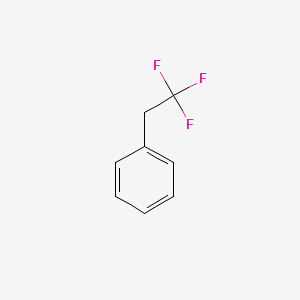

(2,2,2-Trifluoroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSVJSGDSPDFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301294 | |

| Record name | (2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21249-93-4 | |

| Record name | 21249-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21249-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,2,2-Trifluoroethyl)benzene from 2,2,2-Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2,2,2-trifluoroethyl) moiety is a crucial substituent in contemporary medicinal chemistry and materials science. Its incorporation into aromatic systems, particularly to form (2,2,2-Trifluoroethyl)benzene, can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on methodologies originating from the readily available and cost-effective starting material, 2,2,2-trifluoroethanol. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for key transformations, including Mitsunobu reactions, strategies involving sulfonate intermediates, and emerging direct arylation techniques. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in the design and execution of synthetic pathways to this important structural motif.

Introduction: The Significance of the Trifluoroethyl Group

The strategic introduction of fluorine-containing groups is a cornerstone of modern drug design.[3][4] The trifluoromethyl group (CF3) has long been recognized for its ability to modulate the physicochemical properties of parent molecules.[1][5] More recently, the homologous 2,2,2-trifluoroethyl group (CH2CF3) has garnered significant attention for its distinct yet complementary effects.[2]

Key properties imparted by the trifluoroethyl group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[1]

-

Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2]

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, impacting drug-receptor interactions.

-

Unique Conformational Effects: The steric bulk and electronic properties of the trifluoroethyl group can induce specific molecular conformations that may be optimal for binding to biological targets.

This compound serves as a fundamental building block for the synthesis of more complex molecules bearing this valuable moiety.[6] The ability to efficiently and selectively synthesize this compound from an accessible precursor like 2,2,2-trifluoroethanol is therefore of paramount importance.[7]

Synthetic Strategies from 2,2,2-Trifluoroethanol: An Overview

The conversion of 2,2,2-trifluoroethanol to this compound necessitates the formation of a carbon-carbon bond between the trifluoroethyl moiety and the benzene ring. Direct Friedel-Crafts type reactions with 2,2,2-trifluoroethanol are generally not feasible due to the poor leaving group nature of the hydroxyl group and the propensity for carbocation rearrangements.[8][9] Therefore, indirect methods that activate the alcohol are typically employed. The most prevalent and practical strategies can be categorized as follows:

-

Mitsunobu Reaction: This powerful reaction allows for the direct coupling of an alcohol with a suitable nucleophile, in this case, a benzene equivalent, under mild, redox-neutral conditions.[10][11]

-

Activation via Sulfonylation followed by Nucleophilic Substitution: This two-step approach involves the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a phenyl nucleophile, often in the form of an organometallic reagent.

-

Direct Arylation Methods: Recent advancements in catalysis have led to the development of methods for the direct C-H functionalization of benzene with trifluoroethyl sources, offering a more atom-economical approach.[12][13]

The following sections will explore these methodologies in detail, providing mechanistic insights and practical guidance.

The Mitsunobu Reaction: A Versatile Approach

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry.[10][11] While the stereochemical aspect is not relevant for the synthesis of this compound from the achiral 2,2,2-trifluoroethanol, the reaction's mild conditions and broad substrate scope make it an attractive option.

Mechanistic Rationale

The core principle of the Mitsunobu reaction is the in-situ activation of the alcohol by triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][14][15]

Diagram: Mitsunobu Reaction Mechanism

Caption: A simplified workflow of the Mitsunobu reaction.

The reaction proceeds through the following key steps:

-

Triphenylphosphine and the azodicarboxylate react to form a betaine intermediate.[14][15]

-

The acidic proton of the nucleophile (in this case, a benzene derivative) is abstracted by the betaine.

-

The alcohol attacks the phosphonium center of the betaine, forming an oxyphosphonium salt and displacing the hydrazide byproduct.

-

The conjugate base of the nucleophile then displaces the activated hydroxyl group in an SN2 fashion, yielding the desired product and triphenylphosphine oxide (TPPO).[15]

For the synthesis of this compound, a suitable phenyl nucleophile is required. While benzene itself is not sufficiently nucleophilic, organometallic derivatives such as phenyllithium or phenyl Grignard reagents can potentially be used, although their high basicity can lead to side reactions. A more common approach involves using phenol as the nucleophile to form 2,2,2-trifluoroethyl phenyl ether, which can then be subjected to further transformations if the direct C-C bond is desired. However, for the direct formation of the C-C bond, alternative strategies are generally preferred.

Experimental Protocol: A General Guideline

While a direct Mitsunobu reaction to form this compound is challenging, a representative protocol for a related transformation is provided for illustrative purposes.

Reaction: General esterification of an alcohol via the Mitsunobu reaction.

Materials:

-

2,2,2-Trifluoroethanol

-

Carboxylic acid (e.g., benzoic acid)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), 2,2,2-trifluoroethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic, and a color change may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide and hydrazide byproducts.

Causality and Field Insights

-

Reagent Stoichiometry: An excess of the alcohol and Mitsunobu reagents is often used to ensure complete consumption of the limiting nucleophile.

-

Solvent Choice: Anhydrous THF is the most common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.

-

Temperature Control: The initial addition of the azodicarboxylate is performed at 0 °C to control the exothermicity of the reaction.

-

Workup and Purification: The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide and the reduced hydrazide.[14] Chromatographic purification is almost always necessary. The use of polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.[14]

Sulfonylation and Nucleophilic Substitution: A Robust Two-Step Sequence

A more traditional and highly reliable method for the synthesis of this compound from 2,2,2-trifluoroethanol involves a two-step process: activation of the alcohol as a sulfonate ester, followed by nucleophilic displacement with a phenyl organometallic reagent.

Diagram: Sulfonylation-Substitution Workflow

Caption: General scheme for the two-step synthesis.

Step 1: Synthesis of Trifluoroethyl Sulfonates

The hydroxyl group of 2,2,2-trifluoroethanol is a poor leaving group. It can be readily converted into a highly effective leaving group by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or trifluoromethanesulfonyl anhydride (Tf2O). The resulting sulfonate esters (tosylate, mesylate, and triflate, respectively) are excellent electrophiles for subsequent nucleophilic substitution reactions.

Reaction: CF₃CH₂OH + RSO₂Cl → CF₃CH₂OSO₂R + HCl

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Step 2: Nucleophilic Substitution with Phenyl Organometallics

The trifluoroethyl sulfonate is then reacted with a phenyl nucleophile. Organometallic reagents are the most common choice for this transformation.[16]

-

Grignard Reagents (PhMgBr): Phenylmagnesium bromide is a widely used and commercially available Grignard reagent that effectively displaces sulfonate esters. The reaction is typically performed in an ethereal solvent such as diethyl ether or THF.

-

Organolithium Reagents (PhLi): Phenyllithium is another powerful nucleophile that can be used for this purpose. It is generally more reactive than the corresponding Grignard reagent.

-

Organocuprates (Ph₂CuLi): Gilman reagents, such as lithium diphenylcuprate, are softer nucleophiles and can sometimes offer better yields and fewer side reactions, particularly with more sensitive substrates.

Reaction: CF₃CH₂OSO₂R + Ph-M → Ph-CH₂CF₃ + M-OSO₂R

Experimental Protocols

Protocol 4.3.1: Synthesis of 2,2,2-Trifluoroethyl Tosylate

Materials:

-

2,2,2-Trifluoroethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve 2,2,2-trifluoroethanol (1.0 eq.) in a mixture of pyridine and DCM at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by the slow addition of cold water.

-

Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.

Protocol 4.3.2: Synthesis of this compound from the Tosylate

Materials:

-

2,2,2-Trifluoroethyl tosylate

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous Diethyl Ether or THF

-

Iodine (for initiation)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.

-

Substitution Reaction: Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of 2,2,2-trifluoroethyl tosylate (0.9 eq.) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or GC-MS.

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to afford this compound.

Quantitative Data Summary

| Leaving Group | Nucleophile | Typical Yield | Reference |

| Tosylate | PhMgBr | 60-80% | General Knowledge |

| Mesylate | PhMgBr | 55-75% | General Knowledge |

| Triflate | Ph₂CuLi | 70-90% | [17] |

Note: Yields are highly dependent on reaction conditions and substrate purity.

Emerging Direct Arylation Strategies

While the two-step sulfonylation/substitution route is robust, it generates stoichiometric amounts of salt byproducts. Direct arylation methods, which involve the catalytic C-H activation of benzene and its coupling with a trifluoroethyl source, represent a more atom-economical and environmentally benign approach.[12][13][18]

These methods are at the forefront of synthetic organic chemistry research. A common strategy involves the use of a palladium catalyst to facilitate the C-H activation of the arene.[12][13] The trifluoroethyl partner can be an electrophilic species generated in situ from a suitable precursor. While the direct use of 2,2,2-trifluoroethanol in these reactions is still an area of active development, related trifluoroethylating agents are being explored.

For instance, radical-based approaches where a trifluoroethyl radical is generated and then intercepted by an arene are gaining traction.[19] Photoredox catalysis is a particularly promising avenue for generating such radicals under mild conditions.[20]

Safety and Handling Considerations

-

2,2,2-Trifluoroethanol: This substance is flammable, toxic if swallowed or inhaled, and can cause serious eye damage.[21][22][23] It may also damage fertility and cause organ damage through prolonged exposure.[22] Always handle 2,2,2-trifluoroethanol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22][23][24]

-

Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water.[16] All reactions involving these reagents must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

-

Sulfonyl Chlorides: These compounds are corrosive and lachrymatory. Handle them with care in a fume hood.

-

Mitsunobu Reagents: DEAD and DIAD are toxic and potentially explosive. They should be handled with caution.

Conclusion and Future Outlook

The synthesis of this compound from 2,2,2-trifluoroethanol is a well-established process with several reliable synthetic routes. The two-step sequence involving sulfonylation followed by nucleophilic substitution with an organometallic reagent remains the most robust and widely applicable method for large-scale synthesis. The Mitsunobu reaction offers a milder alternative, although its utility for direct C-C bond formation in this context is limited.

The future of this field lies in the development of more efficient and sustainable direct arylation methods. Advances in catalysis, particularly in the areas of photoredox and transition-metal-catalyzed C-H activation, are expected to provide more direct and atom-economical pathways to this compound and its derivatives. Such innovations will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials that leverage the unique properties of the trifluoroethyl group.

References

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.[Link]

-

Mitsunobu reaction. Organic Synthesis.[Link]

-

Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Wiley Online Library.[Link]

-

Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH.[Link]

-

Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.[Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. NIH.[Link]

-

Palladium-Catalyzed Direct Arylation of Polyfluoroarenes with Aryl Tosylates and Mesylates. ResearchGate.[Link]

-

Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate.[Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH.[Link]

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[Link]

-

Organometallic Reagents: Sources of Nucleophilic Carbon for Alcohol Synthesis. Chemistry LibreTexts.[Link]

-

Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.[Link]

-

Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. NIH.[Link]

-

Reactivity of Organometallics. University of Calgary.[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irejournals.com [irejournals.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene|RUO [benchchem.com]

- 7. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed direct arylation of polyfluoroarenes with aryl tosylates and mesylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. carlroth.com [carlroth.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. lobachemie.com [lobachemie.com]

- 24. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

The Synthetic Alchemist's Guide to (2,2,2-Trifluoroethyl)benzene: Mechanisms and Methodologies

Introduction: The Significance of the Trifluoroethyl Moiety

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated motifs, the 2,2,2-trifluoroethyl group (-CH₂CF₃) holds a prominent position. Its unique electronic properties, conferred by the potent electron-withdrawing nature of the trifluoromethyl group, coupled with its moderate lipophilicity, make it a valuable bioisostere for ethyl or nitroethyl groups. The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. (2,2,2-Trifluoroethyl)benzene, as a fundamental building block, serves as a gateway to a vast array of more complex trifluoroethylated aromatic compounds, driving the need for efficient and mechanistically well-understood synthetic routes.

This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic intricacies of each approach, providing field-proven insights into the rationale behind experimental choices and offering detailed protocols for key transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most robust and versatile methods for the synthesis of this compound. These reactions typically involve the coupling of an aryl electrophile (e.g., an aryl halide or triflate) with a trifluoroethylating agent in the presence of a palladium catalyst and a suitable ligand.

A. Mechanism of Palladium-Catalyzed Trifluoroethylation

The catalytic cycle for the palladium-catalyzed trifluoroethylation of an aryl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[1] This step is often the rate-determining step of the overall reaction.

-

Transmetalation: The trifluoroethyl group is then transferred from a trifluoroethylating agent (e.g., a trifluoroethyl-organometallic reagent) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The choice of the trifluoroethylating agent is crucial and can range from organoboron reagents to organosilanes.[2][3]

-

Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the diorganopalladium(II) complex, regenerating the palladium(0) catalyst and completing the catalytic cycle.[4]

Caption: Catalytic cycle for palladium-catalyzed trifluoroethylation.

B. Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method. While direct trifluoroethylboron reagents can be challenging to handle, in situ generation or the use of stable surrogates is common.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

| Reagent/Parameter | Value/Condition | Rationale |

| Aryl Halide | Iodobenzene (1.0 equiv) | Iodoarenes are generally more reactive in oxidative addition than bromo- or chloroarenes. |

| Boronic Acid/Ester | 2-(2,2,2-Trifluoroethyl)-1,3,2-dioxaborinane (1.2 equiv) | A stable and effective source of the trifluoroethyl nucleophile. |

| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | The dppf ligand provides a good balance of stability and reactivity for the catalyst.[5] |

| Base | K₃PO₄ (3.0 equiv) | A moderately strong base that facilitates the transmetalation step.[5] |

| Solvent | Dioxane/Water (4:1) | The aqueous mixture aids in the dissolution of the base and promotes the reaction.[5] |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the reaction to completion.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene, 2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborinane, Pd(dppf)Cl₂, and K₃PO₄.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to the specified temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

II. Direct C-H Trifluoroethylation: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials.

A. Mechanism of Palladium-Catalyzed C-H Trifluoroethylation

Palladium-catalyzed C-H trifluoroethylation of arenes often proceeds via a concerted metalation-deprotonation (CMD) pathway or through the formation of a Pd(IV) intermediate.[6]

-

C-H Activation: The palladium catalyst, typically in a +2 oxidation state, coordinates to the arene. A directing group on the arene can facilitate this step, leading to regioselective C-H activation.

-

Oxidative Addition: A trifluoroethylating agent, such as a hypervalent iodine reagent, oxidatively adds to the palladium center, forming a Pd(IV) intermediate.[6][7]

-

Reductive Elimination: The trifluoroethyl group and the aryl group then reductively eliminate from the Pd(IV) center to form the C-C bond, regenerating the Pd(II) catalyst.[6]

Caption: Proposed mechanism for Pd-catalyzed C-H trifluoroethylation.

B. Experimental Protocol: Direct Trifluoroethylation using a Hypervalent Iodine Reagent

This protocol utilizes a highly reactive trifluoroethyl(mesityl)iodonium salt for the direct trifluoroethylation of anilides.[8]

Protocol: Direct C-H Trifluoroethylation of Acetanilide

| Reagent/Parameter | Value/Condition | Rationale |

| Substrate | Acetanilide (1.0 equiv) | The acetamido group acts as a directing group for ortho-C-H activation. |

| Trifluoroethylating Agent | Trifluoroethyl(mesityl)iodonium triflate (1.1 equiv) | A powerful electrophilic trifluoroethylating agent.[7][8] |

| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium(II) precursor. |

| Solvent | Dichloroethane (DCE) | A suitable solvent for this transformation. |

| Temperature | 25 °C | The high reactivity of the iodonium reagent allows for mild reaction conditions.[7] |

| Atmosphere | Air | The reaction is tolerant to air. |

Step-by-Step Procedure:

-

To a vial, add acetanilide, trifluoroethyl(mesityl)iodonium triflate, and Pd(OAc)₂.

-

Add dichloroethane as the solvent.

-

Stir the reaction mixture at 25 °C for 1.5 to 3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

III. Radical Trifluoroethylation: Harnessing Open-Shell Intermediates

Radical-mediated reactions provide a complementary approach for the synthesis of this compound, often under mild conditions and with good functional group tolerance. These methods typically involve the generation of a trifluoroethyl radical, which then adds to the aromatic ring.

A. Mechanism of Photoredox-Catalyzed Trifluoroethylation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions.[9][10] The general mechanism involves the following steps:

-

Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with a trifluoroethyl precursor (e.g., CF₃CH₂I). This can occur through either an oxidative or reductive quenching cycle.

-

Radical Generation: The resulting radical anion of the precursor fragments to generate the trifluoroethyl radical (•CH₂CF₃).

-

Radical Addition: The trifluoroethyl radical adds to the benzene ring to form a cyclohexadienyl radical intermediate.

-

Rearomatization: The cyclohexadienyl radical is then oxidized to a cation, which subsequently loses a proton to afford the final product and regenerate the ground-state photocatalyst.

Caption: General mechanism for photoredox-catalyzed trifluoroethylation.

IV. Decarboxylative Trifluoroethylation: A Novel Strategy

Decarboxylative cross-coupling reactions have gained significant attention as they utilize readily available carboxylic acids as starting materials.[11][12][13] While decarboxylative trifluoromethylation is well-established, the analogous trifluoroethylation is an emerging area.

A. Proposed Mechanism for Decarboxylative Trifluoroethylation

A plausible mechanism for a copper-catalyzed decarboxylative trifluoroethylation of a benzoic acid could involve a photoinduced ligand-to-metal charge transfer (LMCT) process.[14]

-

Formation of Copper Carboxylate: The benzoic acid reacts with a copper salt to form a copper(II) benzoate complex.

-

Ligand-to-Metal Charge Transfer (LMCT): Upon irradiation with light, an electron is transferred from the carboxylate ligand to the copper center, leading to a copper(I) species and a carboxyl radical.

-

Decarboxylation and Radical Formation: The carboxyl radical rapidly undergoes decarboxylation to generate an aryl radical.

-

Radical Capture and Reductive Elimination: The aryl radical is then captured by a trifluoroethyl-copper(II) species (formed from a trifluoroethylating agent and the copper catalyst) to form an aryl-copper(III)-trifluoroethyl intermediate. This intermediate then undergoes reductive elimination to yield the final product.

V. Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Key Considerations |

| Palladium-Catalyzed Cross-Coupling | High yields, broad substrate scope, well-established. | Requires pre-functionalized starting materials, potential for catalyst poisoning. | Ligand choice is critical for catalyst performance. |

| Direct C-H Trifluoroethylation | Atom-economical, avoids pre-functionalization. | Often requires directing groups for regioselectivity, can have limited substrate scope. | The choice of oxidant and directing group determines the outcome. |

| Radical Trifluoroethylation | Mild reaction conditions, good functional group tolerance. | Can suffer from issues of regioselectivity, potential for side reactions. | The method of radical generation (e.g., photoredox, thermal) is a key parameter. |

| Decarboxylative Trifluoroethylation | Utilizes readily available carboxylic acids. | A less developed method, may require specific catalysts and conditions. | The stability of the radical intermediates is a crucial factor. |

Conclusion

The synthesis of this compound is a pivotal transformation in modern organic chemistry, with profound implications for drug discovery and materials science. This guide has provided a comprehensive overview of the primary synthetic strategies, with a focus on their underlying mechanisms and practical implementation. The choice of a particular method will ultimately depend on factors such as the availability of starting materials, desired regioselectivity, and tolerance of functional groups. As the field of fluorine chemistry continues to evolve, the development of even more efficient, selective, and sustainable methods for trifluoroethylation can be anticipated, further empowering chemists to design and create novel molecules with enhanced properties.

References

-

Hartwig, J. F., et al. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41), e202208204. [Link]

-

Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Request PDF. [Link]

-

Zhang, H., Chen, P., & Liu, G. (2014). Palladium‐Catalyzed Cascade C H Trifluoroethylation of Aryl Iodides and Heck Reaction: Efficient Synthesis of ortho‐Trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174–10178. [Link]

-

LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

-

Novák, Z., et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C H Activation. Angewandte Chemie International Edition, 55(11), 3585-3589. [Link]

-

Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

-

ResearchGate. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. [Link]

-

American Chemical Society. (2023). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. [Link]

-

MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Ish Math Test Prep Double. (2023). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]

-

Macmillan Group. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]

-

Itoh, Y., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4448–4453. [Link]

-

Organic & Biomolecular Chemistry. (2022). [Link]

-

Gouverneur, V., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 57(58), 7169-7172. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Pd-Catalyzed Divergent Trifluoroethylation and Arylation of Arylboronic Acids by Aaryl(2,2,2-trifluoroethyl)iodonium Triflates. [Link]

-

Sanford, M. S., et al. (2011). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 133(45), 18202–18205. [Link]

-

ResearchGate. (2011). (PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

- Google Patents. (2001). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

ResearchGate. (2015). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. [Link]

-

ChemRxiv. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. [Link]

-

American Chemical Society. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. [Link]

-

PubMed. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. [Link]

-

Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in trifluoroethylation reaction. [Link]

-

Royal Society of Chemistry. (2013). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. [Link]

-

PubMed. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. [Link]

-

National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Royal Society of Chemistry. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. [Link]

-

PubMed. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

-

National Institutes of Health. (2022). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.sg [sci-hub.sg]

- 7. researchgate.net [researchgate.net]

- 8. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,2,2-Trifluoroethyl)benzene: Properties, Reactivity, and Applications

Introduction

(2,2,2-Trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The incorporation of the trifluoroethyl group onto a benzene ring imparts unique physicochemical properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct properties of this compound arise from the synergistic effects of the aromatic phenyl group and the highly electronegative trifluoroethyl substituent.

Core Physical Characteristics

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 21249-93-4 | [1][2] |

| Molecular Formula | C₈H₇F₃ | [1][2] |

| Molecular Weight | 160.14 g/mol | [1][3] |

| Boiling Point | 115-120 °C (at 760 mmHg) | [4] |

| 71-72 °C (at 100 mbar) | [5] | |

| Density | 1.155 ± 0.06 g/cm³ | [4] |

| Solubility | Low solubility in water; Soluble in organic solvents. | [6] |

| Appearance | Colorless liquid | |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The following data provides a reference for its structural elucidation.

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃) | δ 7.27-7.32 (m, 5H), 3.31 (q, J = 10.8 Hz, 2H) |

| ¹⁹F NMR (CDCl₃) | δ -66.0 (t, J = 11.6 Hz, 3F) |

| ¹³C NMR (CDCl₃) | δ 130.2, 128.7, 128.1, 125.9 (q, J = 275.5 Hz), 40.2 (q, J = 29.6 Hz) |

| High-Resolution Mass Spectrometry (EI) | Calculated for C₈H₇F₃: 160.0500; Found: 160.0502 |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the aromatic ring and the electron-withdrawing trifluoroethyl group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[8] This property significantly deactivates the benzene ring towards electrophilic aromatic substitution reactions, making it less reactive than benzene itself.[8] The deactivating nature of the trifluoroethyl group directs incoming electrophiles to the meta position.

The methylene spacer between the trifluoromethyl group and the benzene ring slightly mitigates the strong deactivating effect of the CF₃ group compared to a directly attached trifluoromethyl group. However, the inductive effect of the three fluorine atoms remains significant, influencing the electron density of the aromatic system.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a suitable precursor with a trifluoroethylating agent. One documented method is the thermal decomposition of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide.[5]

Experimental Protocol: Synthesis via Thermal Decomposition

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

(1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide (0.1 mol)

-

Tetrahydronaphthalene (0.3 mol)

-

Distillation apparatus

Procedure:

-

In a distillation apparatus, combine 50 g (0.1 mol) of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide and 40 g (0.3 mol) of tetrahydronaphthalene.[5]

-

Heat the mixture for 2 hours at approximately 200°C.[5]

-

After about one hour of heating, slowly distill the product through a short column, ensuring the head temperature does not exceed 140°C.[5]

-

Once the initial distillation is complete, continue to distill the remaining product from the reaction mixture under reduced pressure (40 mbar).[5]

-

Combine the collected fractions and perform a final distillation to yield pure this compound. A typical yield for this process is around 64%.[5]

Causality Behind Experimental Choices:

-

High Temperature: The thermal decomposition of the phosphonium salt requires a significant energy input to initiate the reaction.

-

Tetrahydronaphthalene: This high-boiling solvent acts as a heat-transfer medium and helps to maintain a consistent reaction temperature.

-

Fractional Distillation: This purification technique is essential to separate the desired product from the solvent and any byproducts.

Applications in Research and Development

The unique properties conferred by the trifluoroethyl group make this compound and its derivatives valuable building blocks in several areas of research.

Medicinal Chemistry

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in drug discovery.[9][10] Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable properties for drug candidates.[9] While specific applications of this compound in marketed drugs are not extensively documented, the trifluoroethyl moiety is a key component in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic profiles of a molecule.

Organic Synthesis

This compound serves as a versatile synthon for the introduction of the trifluoroethylphenyl group into more complex molecules. The reactivity of the aromatic ring, although diminished, can still be exploited for further functionalization, providing access to a range of substituted derivatives.

Safety and Handling

This compound is classified as a flammable liquid and is hazardous to the aquatic environment.[1]

GHS Hazard Information:

-

Pictograms: GHS02 (Flammable), GHS09 (Hazardous to the aquatic environment)[1]

-

Hazard Statements: H225 (Highly flammable liquid and vapour), H411 (Toxic to aquatic life with long lasting effects)[1]

-

Precautionary Statements: P210, P233, P240, P241, P242, P243, P273, P280, P370+P378, P391, P501[1]

It is imperative to handle this compound in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Diagrammatic Representation of Synthesis

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound with a unique combination of properties that make it a valuable tool for chemists in various fields. Its synthesis, while requiring specific conditions, is achievable through established methods. The electron-withdrawing nature of the trifluoroethyl group significantly influences the reactivity of the benzene ring, a factor that must be considered in synthetic design. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, a thorough understanding of the properties and reactivity of building blocks like this compound will be increasingly important.

References

-

ResearchGate. (2025). Applications of Correlation Gas Chromatography and Transpiration Studies for the Evaluation of the Vaporization and Sublimation Enthalpies of Some Perfluorinated Hydrocarbons. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

-

PMC. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]

-

Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. [Link]

-

ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]

-

Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]

-

YouTube. (2018). 36.03 Directing Effects in Disubstituted Benzenes. [Link]

-

Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. [Link]

-

FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Fluoropharm. This compound. [Link]

-

Moshang Chemical. 2,2,2-Trifluoroacetophenone. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 21249-93-4 | 1700-3-Z6 | MDL MFCD11226623 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 21249-93-4 | CAS DataBase [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS 21249-93-4: this compound | CymitQuimica [cymitquimica.com]

- 7. 21249-93-4|this compound|BLD Pharm [bldpharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2,2,2-Trifluoroethyl)benzene

Introduction: The Significance of Fluorine in NMR Spectroscopy and Drug Development

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and the ability of the trifluoromethyl group to act as a lipophilic hydrogen bond donor—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of these fluorinated compounds. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for molecular structure and environment.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2,2,2-Trifluoroethyl)benzene, a fundamental building block in the synthesis of various pharmaceuticals and agrochemicals. Through a detailed examination of its spectral data, we will explore the interplay of electronic effects and spin-spin coupling, providing researchers with a comprehensive reference for this important chemical entity.

Molecular Structure and NMR-Active Nuclei

This compound possesses several NMR-active nuclei that provide a wealth of structural information. The key nuclei for this guide are ¹H and ¹³C. The presence of the trifluoromethyl (-CF₃) group introduces ¹⁹F-¹H and ¹⁹F-¹³C couplings, which are critical for a complete spectral assignment.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[2]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic Protons (H-2, H-3, H-4, H-5, H-6) | 7.27-7.32 | m | 5H | - |

| Methylene Protons (-CH₂-) | 3.31 | q | 2H | 10.8 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.27-7.32 ppm): The five protons on the benzene ring appear as a complex multiplet in a narrow chemical shift range.[2] In monosubstituted benzenes, the chemical shifts of the ortho, meta, and para protons are often very similar, leading to overlapping signals and complex second-order coupling patterns, especially at lower field strengths.[3] The electron-withdrawing nature of the trifluoroethyl group is expected to deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). However, the observed chemical shift range is very close to that of benzene, suggesting a modest electronic effect of the -CH₂CF₃ group on the aromatic ring. A higher field NMR instrument could potentially resolve the individual signals of the ortho, meta, and para protons.

-

Aliphatic Region (3.31 ppm): The two methylene protons (-CH₂-) adjacent to the benzene ring and the trifluoromethyl group appear as a quartet. This splitting pattern arises from coupling to the three equivalent fluorine atoms of the -CF₃ group (n+1 rule for I=1/2 nuclei, where n=3). The coupling constant, ³J(H,F), is 10.8 Hz.[2] This through-bond coupling over three bonds is a characteristic feature in the ¹H NMR spectra of compounds containing the -CH₂CF₃ moiety.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The data below was acquired in CDCl₃ on a 100 MHz spectrometer.[2]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C-q (ipso) | 130.2 | - | - |

| C-H (aromatic) | 128.7 | - | - |

| C-H (aromatic) | 128.1 | - | - |

| -CF₃ | 125.9 | q | ¹J(C,F) = 275.5 |

| -CH₂- | 40.2 | q | ²J(C,F) = 29.6 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (128.1-130.2 ppm): Four distinct signals are observed in the aromatic region, consistent with a monosubstituted benzene ring where the ortho and meta carbons are chemically equivalent due to rapid rotation around the C-C single bond. The signal at 130.2 ppm is assigned to the ipso-carbon (the carbon atom directly attached to the substituent), which is a quaternary carbon and typically shows a weaker signal. The signals at 128.7 and 128.1 ppm correspond to the ortho, meta, and para carbons. A definitive assignment of these signals would require more advanced NMR experiments such as HSQC and HMBC.

-

Aliphatic and Trifluoromethyl Carbons:

-

The carbon of the trifluoromethyl group (-CF₃) appears as a quartet at 125.9 ppm due to one-bond coupling with the three fluorine atoms. The large ¹J(C,F) coupling constant of 275.5 Hz is characteristic of a C-F single bond.[2]

-

The methylene carbon (-CH₂-) resonates as a quartet at 40.2 ppm. This splitting is a result of two-bond coupling to the three fluorine atoms, with a ²J(C,F) of 29.6 Hz.[2]

-

Caption: Illustration of one-bond and two-bond ¹³C-¹⁹F couplings in this compound.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good dissolving power and relatively clean spectral window. Other common NMR solvents such as acetone-d₆ or benzene-d₆ can also be used, but may result in slightly different chemical shifts.[4][5]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of aromatic signals) equipped with a broadband probe is ideal.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Use a spectral width of approximately 0 to 220 ppm.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is generally sufficient.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Caption: A generalized workflow for the acquisition and processing of NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The characteristic quartet for the methylene protons in the ¹H spectrum and the large one-bond C-F coupling constant in the ¹³C spectrum are unmistakable signatures of the trifluoroethyl group. While the aromatic region presents a complex multiplet in the ¹H spectrum at 300 MHz, the ¹³C spectrum confirms the presence of a monosubstituted benzene ring. This guide serves as a foundational resource for scientists and researchers, enabling the confident identification and structural verification of this compound and related fluorinated molecules. The principles of spectral interpretation and the experimental protocols outlined herein are broadly applicable to the growing field of fluorine chemistry.

References

-

Jiang, X., & Qing, F.-L. (2013). Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF₃. Beilstein Journal of Organic Chemistry, 9, 2862-2868. [Link]

- General information on NMR of fluorinated compounds. (n.d.).

- Mizyuk, V., & Shibanov, V. (2014). Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Chemistry & Chemical Technology, 8(3), 279-284.

- Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.

- Chemistry LibreTexts. (2024, March 17). 15.

- Faria, J. L., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated C–F⋯H–S and C–F⋯S–H interactions. Physical Chemistry Chemical Physics, 20(3), 1547-1555.

- Jackowski, K., et al. (2003). 'Through-space' C sp -F spin-spin couplings in fluoroarenes. Journal of Chemical Research, 2003(1), 24-25.

- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4568-4577.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Barton, B. A., & Sanders, J. K. M. (1975). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 207-213.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Pragasam, A., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene.

- University of Puget Sound. (n.d.).

- Ceccon, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(8), 6095-6103.

- General information on NMR spectroscopy. (n.d.).

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Reddit. (2023, January 26). In a monosubstituted aromatic will the para proton couple to both meta protons and occur as a doublet of doublets even though the meta protons are chemically equivalent?

- Ellis, D. A., et al. (2001). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Contreras, R. H., et al. (2003). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. The Journal of Physical Chemistry A, 107(49), 10764-10771.

- Nishida, T., et al. (2021). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 26(11), 3326.

- The Exam Formula. (n.d.). NMR part 4 - Benzene/cyclic structures.

- ChemicalBook. (n.d.). 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.

- The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube.

Sources

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of (2,2,2-Trifluoroethyl)benzene for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of the Fluorine Nucleus in Modern Chemical Analysis

In the landscape of contemporary chemical and pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and mechanistic studies. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—are invaluable to the medicinal chemist. Consequently, the ability to precisely characterize these fluorinated molecules is paramount. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful and insightful tool.

With a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection, approaching the receptivity of the proton nucleus. What truly sets ¹⁹F NMR apart, however, is its expansive chemical shift range, which can span over 800 ppm.[1] This vast spectral dispersion minimizes signal overlap and renders the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[2] This sensitivity makes ¹⁹F NMR an indispensable technique for probing molecular structure, conformation, and intermolecular interactions, particularly in the context of drug discovery and development.

This in-depth technical guide focuses on the ¹⁹F NMR chemical shifts of a key trifluoromethylated building block: (2,2,2-Trifluoroethyl)benzene. We will explore the theoretical underpinnings that govern its ¹⁹F NMR spectrum, provide established chemical shift data, and detail a robust experimental protocol for acquiring high-quality spectra. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of ¹⁹F NMR in their work.

Theoretical Framework: Understanding the ¹⁹F Chemical Shift of this compound

The ¹⁹F chemical shift of the CF₃ group in this compound is a direct reflection of the local magnetic field experienced by the fluorine nuclei. This local field is a composite of the externally applied magnetic field and the induced magnetic fields arising from the surrounding electron density. Any factor that perturbs this electron distribution will, in turn, alter the ¹⁹F chemical shift.

Key Factors Influencing the ¹⁹F Chemical Shift:

-

Inductive and Resonance Effects: The electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group significantly influences the local electronic environment. The proximity of the phenyl ring allows for through-bond electronic communication, which can modulate the shielding of the fluorine nuclei.[3]

-

Solvent Effects: The polarity and anisotropic properties of the solvent can have a pronounced impact on the ¹⁹F chemical shift. Polar solvents can interact with the solute, altering the electron distribution and, consequently, the shielding of the fluorine nuclei. Aromatic solvents, such as benzene-d₆, can induce significant shifts due to ring current effects.[4]

-

Concentration: Solute-solute interactions can become more prevalent at higher concentrations, potentially leading to changes in the observed chemical shift. It is, therefore, crucial to report the concentration at which spectra are acquired.

-

Temperature: Temperature fluctuations can influence molecular motion and intermolecular interactions, which can, in turn, affect the averaged electronic environment experienced by the fluorine nuclei. Precise temperature control during NMR acquisition is essential for reproducibility.[5]

-

Referencing: Accurate and consistent chemical shift referencing is critical for the comparison of data across different experiments and laboratories. The choice of an appropriate internal or external standard is a key experimental consideration.[5]

¹⁹F NMR Chemical Shift Data for this compound

The ¹⁹F NMR spectrum of this compound is characterized by a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal is typically a triplet due to coupling with the adjacent two protons of the ethyl group (³JHF).

| Compound | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (JHF) / Hz | Reference |

| This compound | CDCl₃ | -66.0 | Triplet | 11.6 | [6] |

Note: The chemical shift is referenced to an external standard of CFCl₃ (δ = 0 ppm).

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹⁹F NMR spectrum of this compound.

I. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from fluorinated impurities.

-

Solvent Selection: Choose a deuterated solvent that is appropriate for the sample's solubility and the desired experimental conditions. CDCl₃ is a common starting point. For studies on solvent effects, consider using a range of solvents with varying polarities (e.g., acetone-d₆, DMSO-d₆, benzene-d₆, methanol-d₄).

-

Concentration: Prepare a solution with a concentration typically in the range of 10-50 mM. For quantitative purposes, the concentration should be accurately known.[7]

-

Internal Standard: For precise chemical shift referencing, add a suitable internal standard. A common choice is trifluorotoluene (α,α,α-trifluorotoluene), which gives a sharp singlet in a region of the spectrum that is unlikely to overlap with the analyte signal.[6] The concentration of the internal standard should be similar to that of the analyte.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer approximately 0.6 mL of the prepared solution into the NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and experimental goals.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the ¹⁹F channel of the NMR probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse ¹⁹F experiment is typically sufficient. For quantitative measurements, an inverse-gated proton-decoupled experiment should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift of the analyte and the internal standard. A width of 200 ppm centered around -70 ppm is a reasonable starting point.

-

Transmitter Offset (O1P): Position the transmitter offset in the center of the spectral region of interest.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): To ensure full relaxation of the fluorine nuclei for accurate integration, a relaxation delay of at least 5 times the longest T₁ of the signals of interest should be used. A typical starting value is 5-10 seconds.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-50 mM sample, 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Proton Decoupling: For routine spectra, proton decoupling can be applied to collapse the triplet to a singlet, which can improve the signal-to-noise ratio. For observing the coupling, a proton-coupled spectrum should be acquired.

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the chemical shift of the internal standard to its known value (e.g., trifluorotoluene at approximately -63.7 ppm relative to CFCl₃).

-

Integration: Integrate the signals of interest for quantitative analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring a ¹⁹F NMR spectrum of this compound.

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion: A Powerful Probe for Chemical Insight

This technical guide has provided a comprehensive overview of the ¹⁹F NMR chemical shifts of this compound, grounded in both theoretical principles and practical experimental considerations. The high sensitivity and broad chemical shift dispersion of the ¹⁹F nucleus make it an exceptionally powerful probe for elucidating molecular structure and monitoring chemical transformations. For researchers in drug discovery and development, a thorough understanding of ¹⁹F NMR is not merely an analytical skill but a strategic advantage. By applying the principles and protocols outlined in this guide, scientists can confidently and accurately characterize fluorinated molecules, accelerating the pace of innovation and discovery.

References

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? MDPI. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

-

19F NMR of Pharmaceuticals - YouTube. YouTube. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Beilstein Journals. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. AZoM. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. Dove Medical Press. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. National Institutes of Health. [Link]

-

A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. Royal Society of Chemistry. [Link]

-

NMR Sample Preparation - Western University. Western University. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Semantic Scholar. [Link]

-

Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - JoVE. JoVE. [Link]

-

(PDF) Fluorine NMR - ResearchGate. ResearchGate. [Link]

-

Solving problems fluorine 19F with NMR spectroscopy - PubMed. PubMed. [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC - NIH. National Institutes of Health. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. National Institutes of Health. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. National Institutes of Health. [Link]

-

Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. Wiley Online Library. [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. ACS Publications. [Link]

Sources

- 1. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. F19 detection [nmr.chem.ucsb.edu]

- 5. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. publish.uwo.ca [publish.uwo.ca]